molecular formula C16H16N2O3 B2448493 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one CAS No. 462068-03-7

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one

Cat. No. B2448493
CAS RN: 462068-03-7
M. Wt: 284.315
InChI Key: YUMGOIIARFPTFI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one” are not directly available in the search results .

Scientific Research Applications

Chemical Structure and Isolation

  • Chemical Elucidation : 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a compound with a similar structure, was isolated from Melicope moluccana T.G. Hartley. Its structure was determined using spectroscopy techniques (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).

Synthesis and Modification

  • One-step Formation : A study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related, through a photoaddition process (Suginome, Seko, Konishi, & Kobayashi, 1991).
  • Pseudobase Formation : Research explored the formation of pseudobases from the reaction of furoquinolinones with methyl iodide, leading to compounds like 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-ones (Gaston & Grundon, 1989).

Biological Applications

  • Antitubercular Agents : A study synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, showing in vitro antitubercular activity, which indicates potential applications in treating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).

Psycho-Neurotropic Profiling

  • Psycho- and Neurotropic Properties : The psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, with structural similarities, have been studied in vivo, showing specific sedative and anti-amnesic activities (Podolsky, Shtrygol’, & Zubkov, 2017).

Photochemical and Biological Activities

Anti-Inflammatory Evaluation

  • Synthesis and Anti-inflammatory Evaluation : A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized, showing significant anti-inflammatory properties (Chen, Zhao, Lu, Tzeng, & Wang, 2006).

Mechanism of Action

The mechanism of action of “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one” are not specified in the search results .

Future Directions

The future directions for research on “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one” are not directly mentioned in the search results .

properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMGOIIARFPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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